

Structural Analysis and Synthetic Architecture of Chiral Methyl -Cyclobutylmandelate

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Compound of Interest

Compound Name: *Methyl (2R)-2-cyclobutyl-2-hydroxyacetate*

CAS No.: 2416219-01-5

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Executive Summary: The Quaternary Scaffold

Methyl

-cyclobutylmandelate (Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate) represents a critical structural scaffold in medicinal chemistry, specifically within the class of antimuscarinic and anticholinergic agents. It serves as a sterically constrained analog of the widely utilized cyclopentyl (e.g., Glycopyrrolate) and cyclohexyl (e.g., Oxybutynin) mandelic acid derivatives.

For drug development professionals, this molecule offers a unique Structure-Activity Relationship (SAR) profile. The substitution of the flexible phenyl or bulky cyclohexyl ring with a cyclobutyl moiety introduces significant ring strain (~26 kcal/mol) and alters the lipophilic profile () while maintaining the critical pharmacophore required for M3 muscarinic receptor binding.

This guide details the structural properties, enantioselective synthetic pathways, and isolation protocols for this chiral building block.

Structural Characterization & Stereochemistry

The core challenge in synthesizing this molecule is the formation of the quaternary stereocenter at the

-position.

Chemical Identity[1][2][3]

- IUPAC Name: Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate
- Molecular Formula:
- Key Structural Feature: Tetrasubstituted carbon bearing a hydroxyl group, a phenyl ring, a cyclobutyl ring, and a methyl ester.

Stereochemical Priority (Cahn-Ingold-Prelog)

To determine the absolute configuration (

vs

), we assign priorities to the substituents on the chiral center:

- -OH (Highest atomic number: Oxygen)
- -COOCH

(Carbon bonded to O, O, O)

- -Phenyl (Aromatic Carbon)
- -Cyclobutyl (Aliphatic Carbon)

Note: The bioactivity of muscarinic antagonists is historically linked to the

-configuration of the mandelic acid moiety (homologous to

-atropine).

Comparative Physicochemical Properties

The cyclobutyl analog occupies a "Goldilocks" zone of steric bulk—smaller than cyclopentyl but more rigid than isopropyl.

Property	Cyclobutyl Analog	Cyclopentyl Analog (Ref)	Cyclohexyl Analog (Ref)
Ring Strain	~26.5 kcal/mol	~6.2 kcal/mol	~0.1 kcal/mol
Steric Bulk (A-value)	Moderate	High	Very High
Lipophilicity (Est. LogP)	2.1 - 2.3	2.5 - 2.7	2.9 - 3.1
Metabolic Stability	Moderate (Ring expansion risk)	High	High
Receptor Fit	Tight pockets	Standard pockets	Broad pockets

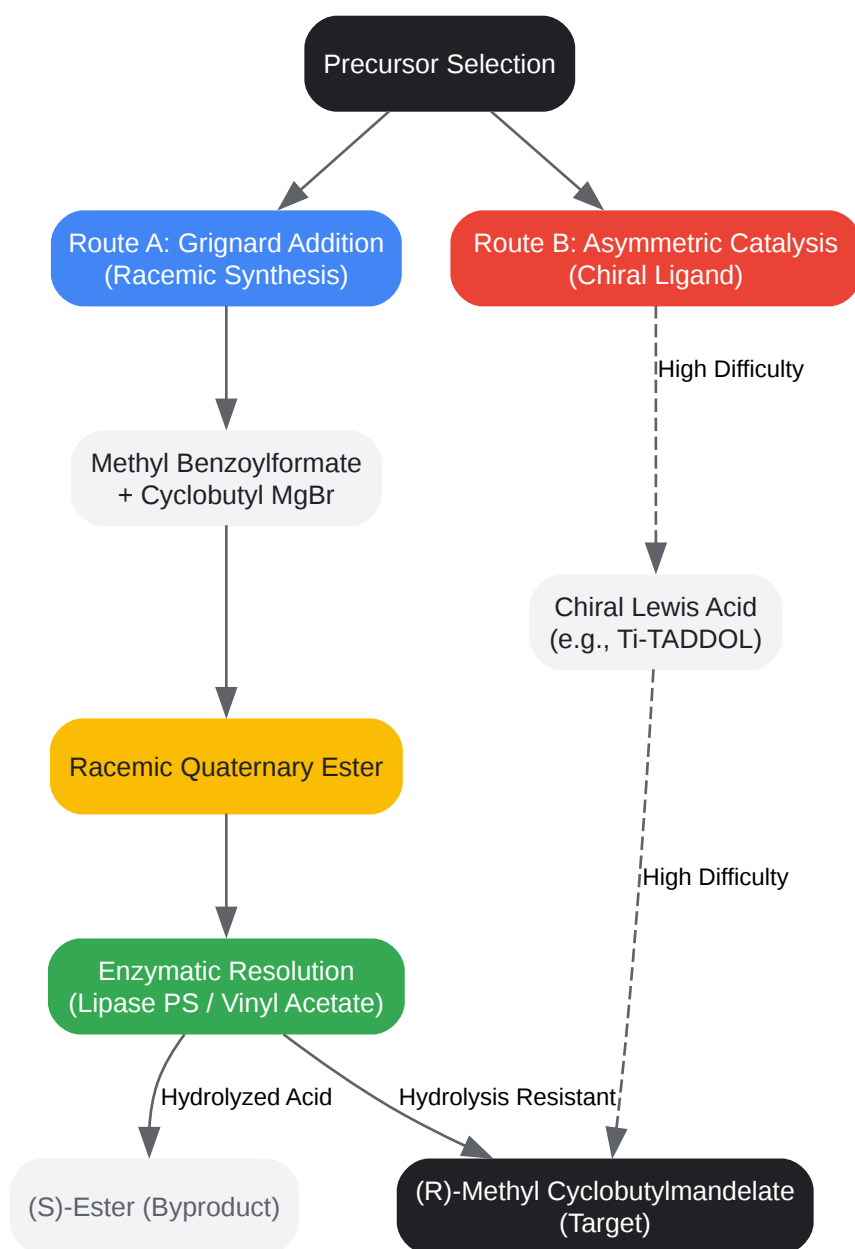
Synthetic Architecture: Pathways to the Quaternary Center

Creating a quaternary center with high enantiomeric excess (

) is synthetically demanding. We present two primary routes: Grignard Addition (for racemic generation followed by resolution) and Asymmetric Catalysis (direct chiral synthesis).

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and isolating the chiral ester.



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Figure 1: Retrosynthetic analysis and forward synthesis logic for quaternary mandelate esters.

Experimental Protocol: Grignard Synthesis & Resolution

This protocol prioritizes reliability and scalability (Route A from Figure 1), utilizing a self-validating resolution step to ensure optical purity.

Step 1: Synthesis of Racemic Methyl -Cyclobutylmandelate

Mechanism: Nucleophilic addition of a Grignard reagent to an

-keto ester. Precursors: Methyl benzoylformate (Methyl 2-oxo-2-phenylacetate) and Cyclobutylmagnesium bromide.

Protocol:

- Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Solvent Prep: Charge the flask with Methyl benzoylformate (10.0 g, 60.9 mmol) dissolved in anhydrous THF (150 mL). Cool to -78°C (Dry ice/acetone bath).
 - Why? Low temperature prevents ester cleavage and suppresses enolization side reactions.
- Grignard Addition: Add Cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF) dropwise over 60 minutes.
 - Critical Control: Maintain internal temperature below -70°C to maximize 1,2-addition over 1,4-addition or reduction.
- Quench: Stir for 2 hours at -78°C , then slowly warm to 0°C . Quench with saturated aqueous .
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Validation:
 - NMR should show the disappearance of the ketone carbonyl signal and the appearance of the cyclobutyl multiplet.

Step 2: Kinetic Resolution via Lipase

Since asymmetric Grignard additions to ketones are notoriously difficult to scale, enzymatic resolution is the industry standard for high

Protocol:

- Emulsion: Suspend the racemic ester (5.0 g) in phosphate buffer (pH 7.0) containing 10% acetone (cosolvent).
- Enzyme Addition: Add *Candida antarctica* Lipase B (CAL-B, immobilized).
- Incubation: Stir at 30°C. Monitor conversion via chiral HPLC.
 - Mechanism:[1] The lipase will preferentially hydrolyze the
-ester into the acid, leaving the desired
-ester intact (assuming standard anti-Prelog preference for this scaffold).
- Separation: Once conversion reaches 50%, stop the reaction. Basify to pH 9.0 to ionize the free acid (S-form) into the aqueous phase.
- Extraction: Extract the unreacted
-ester into hexane/EtOAc.
- Final Purification: Recrystallize from hexane to achieve >99%

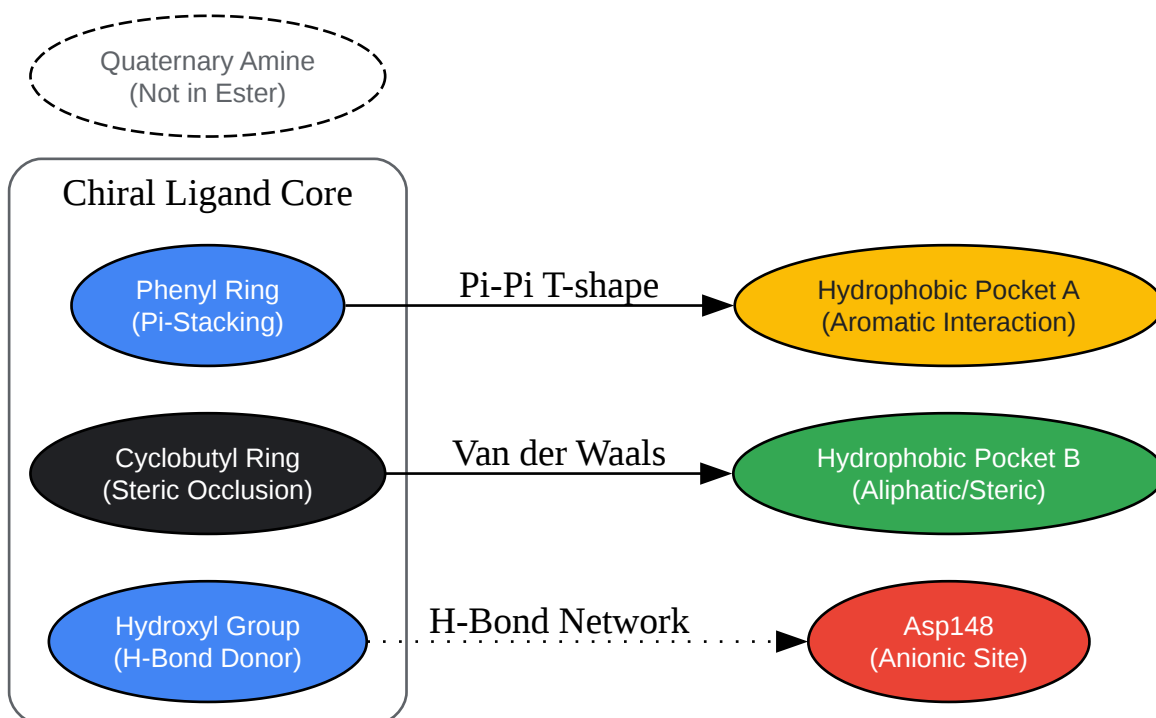
Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the following analytical checkpoints must be met.

Checkpoint	Method	Acceptance Criteria
Chemical Purity	HPLC-UV (254 nm)	> 98.5% Area
Chiral Purity	Chiral HPLC (Chiralcel OD-H)	> 99%
Structure Confirmation	-NMR (400 MHz,)	7.3-7.5 (m, 5H, Ph), 3.75 (s, 3H, OMe), 3.1 (m, 1H, Cyclobutyl methine)
Water Content	Karl Fischer	< 0.1% (Critical for stability)

Pharmacophore Mapping

The following diagram illustrates how the cyclobutyl group fits within the M3 muscarinic receptor binding pocket compared to the phenyl ring.



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Figure 2: Pharmacophore interaction map. The cyclobutyl group targets the auxiliary hydrophobic pocket, providing subtype selectivity.

References

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- Enantioselective Synthesis of Mandelic Acid Derivatives. Source: MDPI (Biocatalysis). Enantioselective Synthesis of Mandelic Acid by Transesterification. [[Link](#)]
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-lithiation and aerobic oxidation. [[Link](#)][2]
- Chiral Separation of Mandelic Acid Derivatives. Source: National Institutes of Health (PMC). Structure–Chiral Selectivity Relationships. [[Link](#)]

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Sources

- [1. CN103772188A - Preparation method of R-\(+\)-alpha-cyclohexyl mandelic acid - Google Patents \[patents.google.com\]](#)
- [2. d-nb.info \[d-nb.info\]](#)
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